molecular formula C21H14BrN5OS B6416821 3,6-diamino-N-(4-bromophenyl)-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxamide CAS No. 5317-25-9

3,6-diamino-N-(4-bromophenyl)-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B6416821
CAS No.: 5317-25-9
M. Wt: 464.3 g/mol
InChI Key: JUWCRUSLOJGRGA-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]pyridine carboxamide class, characterized by a fused thiophene-pyridine core. Its structure includes critical functional groups:

  • 4-Phenyl and 5-cyano groups: Contribute to π-π stacking interactions and electronic stability.
  • N-(4-Bromophenyl)carboxamide: Introduces steric bulk and electronegativity, influencing receptor binding and metabolic stability .

Synthetic routes typically involve cyclocondensation of aminothiophene precursors with halogenated acetamides under basic conditions (e.g., KOH in ethanol/water), followed by crystallization or chromatography for purification .

Properties

IUPAC Name

3,6-diamino-N-(4-bromophenyl)-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN5OS/c22-12-6-8-13(9-7-12)26-20(28)18-17(24)16-15(11-4-2-1-3-5-11)14(10-23)19(25)27-21(16)29-18/h1-9H,24H2,(H2,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWCRUSLOJGRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)NC4=CC=C(C=C4)Br)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360495
Record name GNF-Pf-4089
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5317-25-9
Record name GNF-Pf-4089
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3,6-Diamino-N-(4-bromophenyl)-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxamide, often abbreviated as TEP (Thieno[2,3-b]pyridine derivative), has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This compound features a thieno[2,3-b]pyridine core, multiple amino groups, and a cyano group, which enhance its reactivity and biological profile. Recent studies have highlighted its role as a competitive inhibitor of bacterial histidine kinases, suggesting promising applications in antibacterial therapies.

  • Molecular Formula : C21H14BrN5OS
  • Molecular Weight : 464.3 g/mol
  • CAS Number : 5317-25-9

TEP functions primarily as a competitive inhibitor against bacterial histidine kinases, which are integral to bacterial signal transduction pathways. These kinases play crucial roles in regulating various cellular processes, including growth and virulence. The inhibition of these enzymes can disrupt bacterial communication and survival mechanisms.

Antibacterial Properties

TEP has demonstrated significant antibacterial activity through high-throughput screening assays. It exhibits competitive inhibition against ATP with an IC50 value indicative of strong binding affinity. This suggests that TEP could be effective against antibiotic-resistant strains of bacteria.

In Vitro Studies

In vitro studies have shown that TEP selectively inhibits the growth of various bacterial strains. The following table summarizes the inhibitory concentrations (IC50) observed in different studies:

Bacterial Strain IC50 (µM) Notes
E. coli5.0Strong inhibition observed
S. aureus4.5Effective against methicillin-resistant strains
Pseudomonas aeruginosa6.0Moderate activity noted

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated TEP's effectiveness against a panel of clinically relevant pathogens. Results indicated that TEP exhibited superior antibacterial properties compared to traditional antibiotics, particularly against resistant strains.
  • Mechanistic Insights : Another research effort focused on elucidating the mechanism by which TEP inhibits histidine kinases. Using molecular docking studies, researchers identified key interactions between TEP and the active site of the kinase, reinforcing its potential as a lead compound for drug development.

Synthesis of TEP

The synthesis of this compound typically involves several steps:

  • Formation of Thieno[2,3-b]pyridine Core : The initial step involves synthesizing the thieno[2,3-b]pyridine structure through cyclization reactions.
  • Substitution Reactions : Subsequent steps include introducing the bromophenyl and cyano groups via nucleophilic substitution methods.
  • Final Amide Formation : The final product is obtained by forming an amide bond with appropriate amines.

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of TEP typically involves several steps that require precise control over reaction conditions to achieve high yields and purity. The general synthetic route includes:

  • Step 1: Formation of the thieno[2,3-b]pyridine core.
  • Step 2: Introduction of amino groups at the 3 and 6 positions.
  • Step 3: Substitution with the bromophenyl group at the nitrogen site.
  • Step 4: Cyano group incorporation at the 5 position.

These steps highlight the complexity involved in synthesizing TEP and underscore its unique chemical properties .

Case Study 1: Inhibition of Bacterial Growth

In a recent study examining various thienopyridine derivatives, TEP was shown to effectively inhibit the growth of multiple bacterial strains. The research utilized standard broth microdilution methods to determine minimum inhibitory concentrations (MICs), revealing that TEP exhibited significant antibacterial activity comparable to established antibiotics .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A structure-activity relationship analysis was conducted on a series of thienopyridine derivatives, including TEP. This study aimed to correlate structural modifications with biological activity, providing insights into how specific functional groups influence the compound's efficacy against bacterial targets. Results indicated that the presence of both amino and cyano groups was critical for maintaining antibacterial potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Critical Analysis of Substituent Effects

Methoxy vs. Halogen: 3,4-Dimethoxyphenyl (10a) increases hydrophilicity and π-donor capacity, improving antimicrobial efficacy but possibly reducing metabolic stability .

Core Structure Differences: Thieno[2,3-b]pyridine vs. Dihydropyridine: AZ257’s dihydropyridine core introduces conformational flexibility, which may alter binding kinetics compared to the rigid fused-ring system of the target compound .

Synthetic Efficiency: Yields for halogenated analogs (9f, 9h) are lower (~40–42%) than non-halogenated derivatives (e.g., 10a), likely due to steric challenges during cyclization .

Physical and Spectroscopic Properties

  • Melting Points : Brominated derivatives (target compound, AZ257) exhibit higher melting points (>200°C) than methoxy-substituted analogs, correlating with crystallinity .
  • Spectroscopic Signatures: IR: Cyano (2200 cm⁻¹) and carboxamide (1650 cm⁻¹) stretches are consistent across analogs . NMR: 4-Bromophenyl protons resonate at δ 7.5–7.8 ppm (vs. δ 6.8–7.2 for methoxy groups) .

Preparation Methods

The thieno[2,3-b]pyridine core is synthesized via cyclization reactions. A widely cited approach begins with a 1,3-dione precursor (II) bearing substituents R¹ (phenyl) and R' (hydrogen or functional groups). Reacting (II) with cyanothioacetamide (III) in ethanol under basic conditions (e.g., triethylamine) yields a substituted 2-mercaptonicotinonitrile intermediate (IV) .

Reaction Conditions:

  • Solvent: Ethanol

  • Base: Triethylamine

  • Temperature: Reflux (~78°C)

  • Time: 6–12 hours

This step establishes the pyridine ring with a thiol group at position 2 and a cyano group at position 5. Subsequent cyclization with elemental sulfur or Lawesson’s reagent forms the thiophene ring, completing the thieno[2,3-b]pyridine scaffold .

Functionalization at Positions 3 and 6: Amino Group Introduction

Amination at positions 3 and 6 is achieved through nitration followed by reduction. Nitrating agents (e.g., fuming HNO₃) selectively introduce nitro groups, which are reduced to amines using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents (SnCl₂/HCl) .

Optimization Notes:

  • Regioselectivity: Electron-withdrawing groups (e.g., cyano at C5) direct nitration to C3 and C6.

  • Yield: 70–85% after purification via column chromatography .

Carboxamide Formation at Position 2

The N-(4-bromophenyl)carboxamide moiety is introduced via coupling the carboxylic acid derivative of the core with 4-bromoaniline . The acid is activated as an acyl chloride (using SOCl₂ or oxalyl chloride) and reacted with the aniline in dichloromethane (DCM) or THF .

Representative Protocol:

  • Activation: Stir the core carboxylic acid (1 eq) in SOCl₂ (5 eq) at 60°C for 2 hours.

  • Coupling: Add 4-bromoaniline (1.2 eq) and triethylamine (2 eq) in DCM. Stir at room temperature for 12 hours.

  • Workup: Wash with NaHCO₃, dry over MgSO₄, and purify via recrystallization (ethanol/water).

Yield: 65–78% .

Analytical Characterization

Critical quality control steps include:

TechniquePurposeKey Data
¹H/¹³C NMR Confirm substituent positions and purityδ 7.2–7.5 (aromatic protons)
HPLC Assess purity (>98%)Retention time: 12.3 min (C18 column)
Mass Spec Verify molecular weightm/z 464.3 [M+H]⁺

Challenges and Optimization

  • Byproduct Formation: Competing cyclization pathways may yield isomeric byproducts. Using high-purity dione precursors and controlled reaction temperatures mitigates this .

  • Amino Group Stability: Protecting groups (e.g., Boc) are occasionally used during carboxamide coupling to prevent side reactions .

Scalability and Industrial Relevance

Kilogram-scale batches employ continuous flow reactors for the cyclization step, reducing reaction times by 40% . Environmental considerations favor ethanol over DCM in coupling steps, aligning with green chemistry principles.

Q & A

Q. What synthetic methodologies are reported for constructing the thieno[2,3-b]pyridine core in this compound?

The thieno[2,3-b]pyridine scaffold is typically synthesized via cyclization reactions. A common approach involves the alkylation of 3-amino-5-methyl-4-oxo-N-aryl-2-thioxo-tetrahydrothieno[2,3-d]pyrimidine precursors, followed by selective functionalization at the 2-carboxamide position . Regioselectivity challenges arise during bromophenyl and cyano group introduction, which are addressed using protecting-group strategies or stepwise SNAr reactions .

Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its lattice?

X-ray crystallography reveals intramolecular N–H⋯N hydrogen bonding between the amino and pyrimidine nitrogen atoms, forming a six-membered ring. The crystal packing is stabilized by weak C–H⋯O and C–H⋯π interactions, with dihedral angles between the pyrimidine ring and substituents (e.g., phenyl groups) ranging from 12.8° to 86.1°, influencing molecular rigidity .

Q. What preliminary biological activity data exist for this compound?

Analogous thieno[2,3-b]pyridine derivatives exhibit moderate antibacterial activity against Proteus vulgaris and Pseudomonas aeruginosa strains, likely due to interactions with bacterial DNA gyrase or membrane proteins. Activity is modulated by substituent electronegativity (e.g., bromophenyl enhances lipophilicity) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) predict transition states for cyclization steps, guiding solvent selection (e.g., DMF for polar intermediates) and temperature control. Machine learning models trained on analogous reactions can narrow optimal parameters (e.g., 80–100°C for 12–24 hours) .

Q. What strategies resolve contradictions in regioselectivity during functionalization of the thieno[2,3-b]pyridine core?

Conflicting reports on bromination sites (C4 vs. C6) are addressed using in situ NMR monitoring. Steric effects from the 4-phenyl group favor bromination at C6, while electronic effects (cyano group) direct substitution to C4. Kinetic vs. thermodynamic control is confirmed via time-resolved HPLC .

Q. How do solvent polarity and pH influence the compound’s tautomeric equilibria?

In polar aprotic solvents (e.g., DMSO), the 3,6-diamino groups adopt a zwitterionic form stabilized by resonance. Acidic conditions (pH < 5) protonate the pyridine nitrogen, shifting tautomerism toward the 4-oxo form, as validated by UV-Vis and ^1H NMR titration .

Methodological Considerations

Q. What analytical techniques validate the compound’s purity and stability under storage?

  • HPLC-MS : Quantifies impurities (e.g., dehalogenated byproducts) with a C18 column (ACN/water gradient).
  • TGA-DSC : Confirms thermal stability up to 200°C, with decomposition peaks at 220°C (bromophenyl cleavage).
  • Long-term stability : Accelerated aging studies (40°C/75% RH) show <5% degradation over 6 months when stored in amber vials .

Q. How is the compound’s binding affinity to biological targets quantified?

Surface plasmon resonance (SPR) assays using immobilized E. coli DNA gyrase B reveal a K_d of 12.3 ± 1.5 μM. Competitive fluorescence polarization assays with ATP-binding site probes further validate inhibition mechanisms .

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